![molecular formula C30H27ClP2Ru B1430952 氯(环戊二烯基)[双(二苯基膦基)甲烷]钌(II) CAS No. 71397-33-6](/img/structure/B1430952.png)

氯(环戊二烯基)[双(二苯基膦基)甲烷]钌(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

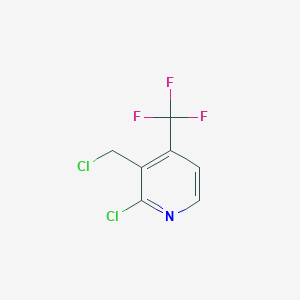

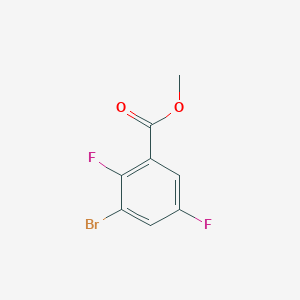

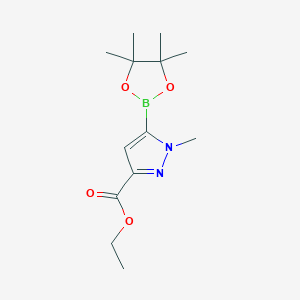

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is a chemical compound with the empirical formula C30H27ClP2Ru . It has a molecular weight of 586.01 . This compound is often used as a catalyst in various chemical reactions .

Molecular Structure Analysis

The molecular structure of Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) consists of a ruthenium atom coordinated to a cyclopentadienyl ring, a chlorine atom, and a bis(diphenylphosphino)methane ligand .Chemical Reactions Analysis

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is known to act as a catalyst in several types of reactions. These include Anti-Markovnikov hydration, β-alkylation with primary alcohols, cyclization of terminal alkynals to cycloalkenes, electrochemical oxidation of methanol, hydration of 1-alkynes, and isomerization of allylic alcohols .Physical And Chemical Properties Analysis

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) appears as an orange crystal . It has a melting point range of 190-196 °C .科学研究应用

Anti-Markovnikov Hydration

This compound is used as a catalyst for the Anti-Markovnikov hydration of terminal alkynes . This reaction is significant in organic synthesis as it allows for the addition of water across a triple bond in a manner that the hydroxyl group adds to the less substituted carbon, which is contrary to Markovnikov’s rule.

β-Alkylation with Primary Alcohols

It also catalyzes the β-alkylation with primary alcohols . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Cyclization of Terminal Alkynals

The compound is used in the cyclization of terminal alkynals to cycloalkenes . This reaction is a crucial step in the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.

Electrochemical Oxidation of Methanol

It plays a role in the electrochemical oxidation of methanol . This process is particularly relevant in fuel cell technology, where methanol is used as a fuel source.

Hydration of 1-Alkynes

The compound is used as a catalyst in the hydration of 1-alkynes . This reaction is important in the industrial production of various chemicals, including aldehydes and ketones.

Isomerization of Allylic Alcohols

Lastly, it is used in the isomerization of allylic alcohols . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers.

安全和危害

The compound is classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause eye and skin irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .

作用机制

Mode of Action

属性

InChI |

InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZGIRSDQBCFT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27ClP2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)

![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)

![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)